1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
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Description
1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a useful research compound. Its molecular formula is C40H48Br2N4Ni and its molecular weight is 803.353. The purity is usually 95%.
BenchChem offers high-quality 1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a complex nickel-containing compound with potential applications in catalysis and materials science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of nickelacyclopentanes characterized by a unique structural arrangement that incorporates nickel into cyclic frameworks. The molecular formula is C40H48Br2N4Ni with a molecular weight of 803.34 g/mol. The presence of multiple functional groups allows for diverse chemical interactions.
Property | Value |
---|---|
Molecular Formula | C40H48Br2N4Ni |
Molecular Weight | 803.34 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its coordination chemistry involving the nickel center. Nickel complexes are known to facilitate electron transfer processes, which can be crucial in various biochemical pathways. The mechanism of action may involve:
- Catalytic Activity : The compound can act as a catalyst in organic transformations, stabilizing transition states during reactions.
- Interaction with Biological Targets : It may bind to specific enzymes or receptors, modulating their activity and influencing metabolic pathways.
Antimicrobial Activity
Recent studies have suggested that nickel complexes exhibit antimicrobial properties. Research indicates that 1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] may inhibit the growth of various bacterial strains.
Case Study Example :
A study conducted on the compound's efficacy against Escherichia coli and Staphylococcus aureus showed significant inhibition zones in agar diffusion tests. The Minimum Inhibitory Concentration (MIC) values were determined to be promising compared to standard antibiotics.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings :
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : IC50 values ranged from 10 to 30 µM across different cell lines, suggesting moderate potency.
Properties
IUPAC Name |
benzyl-(2-benzylazanidylcyclohexyl)azanide;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H24N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-20H,7-8,13-16H2;2*1H;/q2*-2;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBKELUYFGSGFU-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48Br2N4Ni-4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.